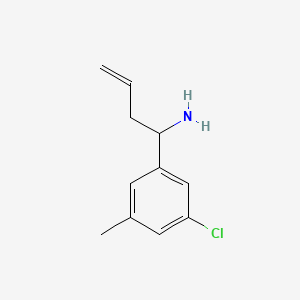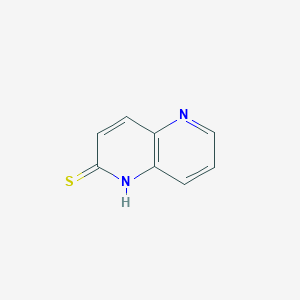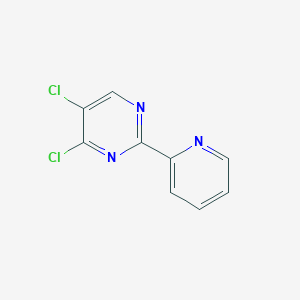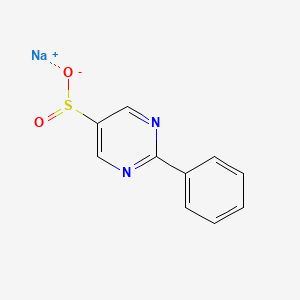
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a carboxylate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the thiazole ring. The final step involves esterification with methanol to produce the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted derivatives on the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the chlorophenyl and cyclopropyl groups may enhance its binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, imparts rigidity to the molecule, potentially enhancing its binding interactions with molecular targets. Additionally, the thiazole ring is known for its versatility in medicinal chemistry, making this compound a valuable scaffold for drug development.
Eigenschaften
Molekularformel |
C14H12ClNO2S |
|---|---|
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
methyl 2-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12ClNO2S/c1-18-14(17)12-11(8-2-3-8)16-13(19-12)9-4-6-10(15)7-5-9/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
ZJFMROAYRWWJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


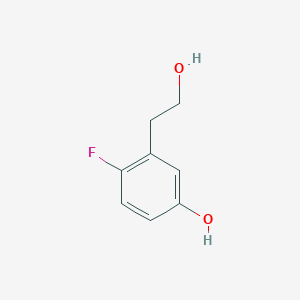
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)
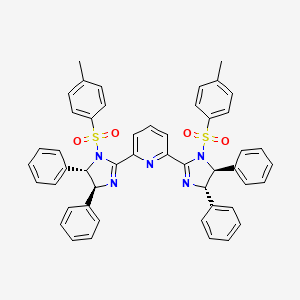
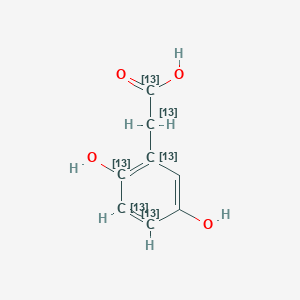
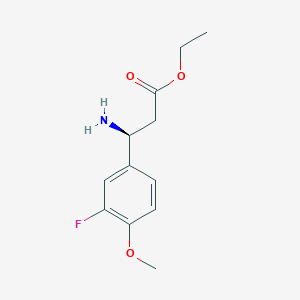
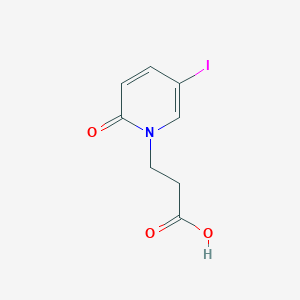
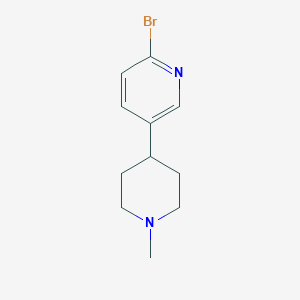

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
